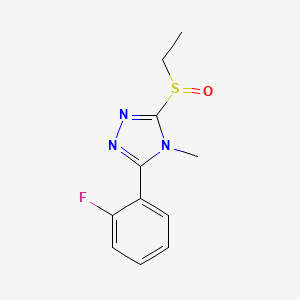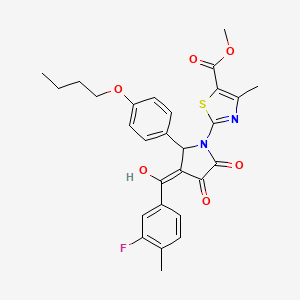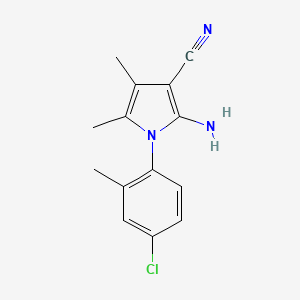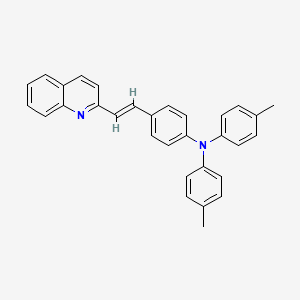
3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethylsulfinyl group, a fluorophenyl group, and a methyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Addition of the Ethylsulfinyl Group: The ethylsulfinyl group can be added through a sulfoxidation reaction, where an ethyl sulfide precursor is oxidized to the corresponding sulfoxide.
Methylation: The methyl group can be introduced through an alkylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to the corresponding sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group, yielding the corresponding sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with cellular signaling pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
3-(Methylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole: Similar structure but with a methylsulfinyl group instead of an ethylsulfinyl group.
3-(Ethylsulfonyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(Ethylsulfinyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
3-(Ethylsulfinyl)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylsulfinyl group may enhance its solubility and reactivity, while the fluorophenyl group can influence its biological activity and stability.
特性
CAS番号 |
116850-65-8 |
|---|---|
分子式 |
C11H12FN3OS |
分子量 |
253.30 g/mol |
IUPAC名 |
3-ethylsulfinyl-5-(2-fluorophenyl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C11H12FN3OS/c1-3-17(16)11-14-13-10(15(11)2)8-6-4-5-7-9(8)12/h4-7H,3H2,1-2H3 |
InChIキー |
MTPOCJZXHNQTCO-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)C1=NN=C(N1C)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)



![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)

![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)



![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)


